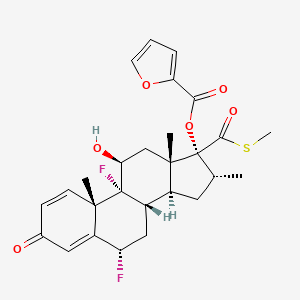

Des-Fluoromethyl S-Methyl Fluticasone Furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2O6S/c1-14-10-16-17-12-19(28)18-11-15(30)7-8-24(18,2)26(17,29)21(31)13-25(16,3)27(14,23(33)36-4)35-22(32)20-6-5-9-34-20/h5-9,11,14,16-17,19,21,31H,10,12-13H2,1-4H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKMEWRGZFZQGI-VLSRWLAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Strategies

Retrosynthetic Analysis of the Des-Fluoromethyl S-Methyl Motif

A retrosynthetic analysis of Des-Fluoromethyl S-Methyl Fluticasone (B1203827) Furoate dictates a convergent synthetic strategy, focusing on the late-stage introduction of the sensitive furoate and S-methyl carbothioate groups at the C17 position of the steroid nucleus.

The primary disconnection point is at the C17 position, separating the androstane (B1237026) steroid core from the furoate and S-methyl carbothioate functionalities. This leads to the identification of a key intermediate: a 17β-carbothioic acid derivative of the fluorinated steroid nucleus. A further disconnection of the 17α-furoate ester points to a precursor with a 17α-hydroxyl group.

The core precursor is identified as (6α,9α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid. This precursor contains the essential structural features of the steroid backbone, including the requisite fluorine atoms at positions 6 and 9, the hydroxyl group at position 11, and the methyl group at position 16.

The key reaction nodes in the forward synthesis would therefore involve:

Formation of the 17β-carbothioic acid.

Esterification of the 17α-hydroxyl group with furoyl chloride.

S-methylation of the 17β-carbothioic acid.

A plausible synthetic sequence is outlined in the table below, starting from a common glucocorticoid precursor.

| Step | Reaction | Reactants | Key Intermediate |

| 1 | Oxidation | (6α,9α,11β,16α)-6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | (6α,9α,11β,16α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid |

| 2 | Thionation | (6α,9α,11β,16α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid, Carbonyldiimidazole, H₂S | (6α,9α,11β,16α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic acid |

| 3 | Furoylation | (6α,9α,11β,16α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic acid, Furoyl chloride | (6α,9α,11β,16α,17α)-6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic acid |

| 4 | S-Methylation | (6α,9α,11β,16α,17α)-6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic acid, Methylating agent (e.g., Methyl iodide or Sodium methyl mercaptide) | Des-Fluoromethyl S-Methyl Fluticasone Furoate |

The synthesis of this compound shares significant commonality with the established synthesis of Fluticasone Furoate. Both syntheses originate from similar fluorinated androstane precursors and involve the formation of a 17β-carbothioic acid and a 17α-furoate ester.

The key point of divergence lies in the final alkylation step of the carbothioate group. For Fluticasone Furoate, a fluoromethylating agent such as bromofluoromethane (B51070) is used to introduce the S-fluoromethyl group. In contrast, the synthesis of this compound requires an S-methylation step. This distinction in the final step has significant implications for the reaction conditions and reagent selection. While the introduction of the fluoromethyl group often involves specialized and potentially hazardous reagents, methylation can be achieved with more common and readily available methylating agents like methyl iodide or dimethyl sulfate.

| Feature | This compound Synthesis | Fluticasone Furoate Synthesis |

| Starting Material | Fluorinated androstane-17-carboxylic acid derivative | Fluorinated androstane-17-carboxylic acid derivative |

| Key Intermediate | 17β-carbothioic acid, 17α-furoate ester | 17β-carbothioic acid, 17α-furoate ester |

| Final Alkylation | S-methylation | S-fluoromethylation |

| Alkylating Agent | e.g., Methyl iodide, Dimethyl sulfate, Sodium methyl mercaptide | e.g., Bromofluoromethane |

| Potential Challenges | Stereocontrol at C17, optimization of methylation conditions | Handling of hazardous fluoromethylating agents, stereocontrol at C17 |

Novel Synthetic Methodologies for the 17-Carbothioic Acid S-Methyl Ester

The formation of the 17-carbothioic acid S-methyl ester is a critical transformation in the synthesis of this compound. Novel methodologies focus on stereoselectivity, yield optimization, and adherence to green chemistry principles.

Achieving the correct stereochemistry at the C17 position is paramount. The desired product has a 17α-furoate ester and a 17β-S-methyl carbothioate. The stereoselectivity is typically controlled by the steric hindrance of the steroid nucleus. The attack of the furoyl chloride on the 17α-hydroxyl group is favored from the less hindered α-face.

The subsequent formation of the S-methyl ester from the 17β-carbothioic acid does not affect the stereocenters at C17. However, the reaction conditions must be carefully chosen to avoid epimerization or other side reactions. One approach involves the in-situ activation of the 17β-carboxylic acid with a coupling agent, followed by reaction with a sulfur source and then methylation. A patent for a related compound suggests that reacting a 17β-carboxy imidazolyl ester with aqueous sodium methyl mercaptide (NaSMe) can directly yield the S-methyl carbothioate.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include solvent, temperature, reaction time, and the choice of base and methylating agent.

For the S-methylation step, a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) is often suitable. The reaction temperature is typically kept low to minimize side reactions. The choice of methylating agent can also influence the outcome; for instance, using pre-formed sodium methyl mercaptide may offer a cleaner reaction compared to using methyl iodide with a base.

| Parameter | Condition | Rationale |

| Solvent | Acetone, DMF | Good solubility for steroid and reagents |

| Temperature | 0 to 25 °C | Minimizes side reactions and degradation |

| Base | Triethylamine, DIPEA | Neutralizes acid byproducts |

| Methylating Agent | Sodium methyl mercaptide | Provides a direct and clean methylation |

| Reaction Time | 1-4 hours | Monitored by TLC or HPLC for completion |

The synthesis of complex pharmaceutical compounds like this compound presents opportunities for the application of green chemistry principles to minimize environmental impact.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether should be considered where feasible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

Waste Reduction: The use of catalytic reagents over stoichiometric ones and the recycling of solvents can significantly reduce waste generation.

A comparative analysis of the final methylation step with the fluoromethylation in Fluticasone Furoate synthesis highlights a potential green advantage. The avoidance of ozone-depleting substances like bromofluoromethane is a significant improvement in the environmental profile of the synthesis.

Exploration of Structural Modifications and Analog Generation

The strategic structural modification of this compound serves as a critical tool for elucidating its mechanism of action and for the development of novel analogs with potentially enhanced pharmacological profiles. These modifications primarily focus on the synthesis of isotopically labeled variants to probe metabolic pathways and the derivatization of key positions on the steroid nucleus to investigate structure-activity relationships (SAR).

Synthesis of Isotopically Labeled Variants for Mechanistic Studies

Isotopically labeled analogs of this compound are indispensable for a range of mechanistic studies, including metabolic fate, receptor binding kinetics, and as internal standards for quantitative bioanalysis. The introduction of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) provides a means to track the molecule without altering its fundamental chemical properties.

While specific synthetic routes for isotopically labeled this compound are not extensively detailed in publicly available literature, the synthesis can be inferred from methodologies used for related corticosteroids, such as fluticasone furoate. For instance, deuterium-labeled fluticasone furoate (Fluticasone furoate-d3) is commercially available, indicating the feasibility of such synthetic modifications medchemexpress.com.

The synthesis of deuterated this compound would likely involve the use of deuterated starting materials or intermediates. For example, deuterium atoms can be incorporated into the furoate moiety or at specific positions on the steroid backbone that are not readily exchangeable under physiological conditions. A patent for deuterium-enriched fluticasone propionate (B1217596) suggests that deuterated starting materials, such as deuterated propionyl chloride, can be used to introduce deuterium into the final molecule google.com. A similar strategy could be employed for this compound by utilizing a deuterated furoyl chloride.

Table 1: Potential Isotopically Labeled Variants of this compound and Their Applications

| Labeled Position | Isotope | Potential Application | Rationale |

| Furoate Ring | ²H or ¹³C | Metabolic stability studies | To determine if the furoate ester is susceptible to enzymatic cleavage. |

| Methyl Group (S-Methyl) | ²H or ¹³C | Metabolism and degradation studies | To investigate the metabolic fate of the S-methyl group. |

| Steroid Backbone | ²H | Pharmacokinetic studies | To serve as a stable internal standard in mass spectrometry-based quantification. |

The development of these labeled compounds allows for precise in vivo and in vitro experiments. For example, deuterium labeling can introduce a kinetic isotope effect, which can be used to probe the rate-limiting steps of metabolic pathways involving the cleavage of carbon-hydrogen bonds.

Derivatization at the C-6, C-9, and C-11 Positions for SAR Probes

The modification of the C-6, C-9, and C-11 positions of the steroid nucleus of this compound is a key strategy for probing the structure-activity relationships that govern its interaction with the glucocorticoid receptor (GR). These positions are known to be critical for the anti-inflammatory potency of corticosteroids.

Derivatization at the C-6 Position:

The presence of a fluorine atom at the 6α-position is a common feature in potent corticosteroids, as it generally enhances glucocorticoid activity. The synthesis of analogs with modifications at this position can provide valuable insights. For instance, the epimerization of a 6β-fluoro substituent to the more pharmacologically active 6α-fluoro isomer is a known process in steroid chemistry nih.gov. The synthesis of 6-fluorosteroids is often achieved through electrophilic fluorination of an enol ester precursor nih.gov.

Investigating analogs where the 6α-fluoro group is replaced by other halogens (e.g., chlorine) or a methyl group could help to delineate the steric and electronic requirements for optimal receptor binding and activity. The kinetics of electrophilic fluorination at the 6-position of various steroid precursors have been studied, providing a basis for the synthesis of such analogs nih.gov.

Derivatization at the C-9 Position:

The 9α-fluoro substituent is a hallmark of many potent synthetic corticosteroids, significantly increasing their anti-inflammatory activity. Its primary role is to increase the acidity of the 11β-hydroxyl group, thereby enhancing its hydrogen-bonding capability with the glucocorticoid receptor.

Derivatization at the C-11 Position:

The 11β-hydroxyl group is essential for the glucocorticoid activity of corticosteroids as it forms a crucial hydrogen bond with the glucocorticoid receptor. Modifications at this position are generally detrimental to activity. However, the synthesis of analogs where the hydroxyl group is esterified or converted to a ketone can serve as important probes for understanding receptor interaction.

For example, the synthesis of an 11-keto analog would likely result in a compound with significantly reduced or abolished activity, confirming the critical role of the 11β-hydroxyl group. Research on modifications of the hydroxyl group at the C-11 position in other steroid frameworks has been explored, providing potential synthetic strategies researchgate.net.

Table 2: Proposed Modifications at C-6, C-9, and C-11 and Their Rationale for SAR Studies

| Position | Modification | Rationale |

| C-6 | - Replacement of 6α-F with 6α-Cl- Introduction of a 6β-F epimer- Removal of the C-6 substituent | To evaluate the impact of the size and electronegativity of the substituent on receptor affinity and potency. |

| C-9 | - Replacement of 9α-F with 9α-Cl- Removal of the C-9 substituent (9-H) | To investigate the electronic influence of the C-9 substituent on the 11β-hydroxyl group and overall activity. |

| C-11 | - Oxidation to an 11-keto group- Esterification of the 11β-hydroxyl group | To confirm the essential role of the 11β-hydroxyl group in hydrogen bonding with the receptor. |

The synthesis and biological evaluation of these derivatives would provide a comprehensive SAR profile for this compound, guiding the design of future analogs with improved therapeutic properties.

An article focusing on the advanced structural characterization of "this compound" cannot be generated as requested.

Extensive searches for specific analytical and structural data for the compound with CAS Number 397864-58-3, known as this compound or S-Methyl Fluticasone Furoate, have yielded insufficient information to populate the detailed outline provided.

This compound is identified as a related substance or impurity of Fluticasone Furoate and is available commercially as a reference standard. synzeal.comsynthinkchemicals.comallmpus.com Suppliers of these standards indicate that a Certificate of Analysis, which typically includes ¹H NMR, Mass Spectrometry, and IR data, is provided upon purchase. synthinkchemicals.comallmpus.com However, the specific data from these analyses—such as NMR chemical shifts, mass spectral fragmentation patterns, or infrared absorption peaks—are not published in publicly accessible scientific literature, patents, or databases.

Furthermore, there is no evidence in the retrieved search results to suggest that advanced crystallographic studies, such as Single-Crystal X-ray Diffraction (SC-XRD) or Microcrystal Electron Diffraction (MicroED), have been performed on this specific compound. The available literature on these techniques focuses on the parent compounds, Fluticasone Furoate and Fluticasone Propionate. diva-portal.orgescholarship.org

Consequently, without the necessary foundational data, it is not possible to generate a scientifically accurate and thorough article that adheres to the specified sections on spectroscopic and crystallographic analysis. Creating content for the requested outline would require fabricating data, which is not feasible.

Advanced Structural Characterization and Computational Modeling

Computational Chemistry and Molecular Modeling

Computational methods provide profound insights into the behavior of molecules at an atomic level, predicting properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For Des-Fluoromethyl S-Methyl Fluticasone (B1203827) Furoate, DFT calculations would be employed to determine its most stable three-dimensional shape (preferred geometry) in a solution, which represents a key transitional state before potential biological interactions. nih.govnih.gov

Furthermore, DFT can be used to calculate potential energy landscapes by systematically rotating specific chemical bonds. nih.govnih.gov This reveals the energy barriers between different conformations and provides insight into the molecule's intrinsic flexibility. At present, specific DFT studies detailing the preferred geometries or energy landscapes for Des-Fluoromethyl S-Methyl Fluticasone Furoate have not been published in scientific literature.

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. An MD simulation for this compound would provide a detailed understanding of its conformational flexibility, showing how the molecule folds, twists, and changes shape in response to its environment.

These simulations are also invaluable for studying solvation effects—the interaction of the compound with surrounding solvent molecules, such as water. This analysis helps to understand how the solvent influences the molecule's structure and dynamics. No specific MD simulation studies for this compound are currently available in the public domain.

Understanding how a molecule interacts with a biological target, such as a protein receptor, is fundamental to pharmacology. Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are hybrid computational methods that allow for the study of very large chemical systems. In this approach, the critical region of interaction (e.g., the ligand and the receptor's active site) is treated with high-accuracy quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics.

For this compound, QM/MM simulations would be the ideal method to precisely model its binding mode within a target receptor, calculate binding energies, and elucidate the specific intermolecular interactions that stabilize the complex. There is currently no published research applying QM/MM methods to study the receptor-ligand interactions of this compound.

Biochemical and Mechanistic Investigations in Preclinical Models

In Vitro Receptor Binding Affinity and Selectivity Studies

The therapeutic efficacy of glucocorticoids is closely linked to their binding affinity for the glucocorticoid receptor. In vitro studies demonstrate that fluticasone (B1203827) furoate possesses a remarkably high affinity for the human GR. Kinetic studies reveal that fluticasone furoate exhibits both a fast association and a slow dissociation from the receptor, contributing to its potent and sustained action. nih.gov

When compared to other clinically utilized corticosteroids, fluticasone furoate shows a superior relative receptor affinity (RRA). Assays using the human lung glucocorticoid receptor established an RRA of 2989 ± 135 for fluticasone furoate, with dexamethasone (B1670325) serving as the reference standard (RRA = 100). nih.govdoaj.org This binding affinity is significantly higher than that of other prominent glucocorticoids, including mometasone (B142194) furoate and fluticasone propionate (B1217596). nih.govdoaj.org

| Compound | Relative Receptor Affinity (RRA) |

|---|---|

| Fluticasone Furoate | 2989 ± 135 |

| Mometasone Furoate | 2244 |

| Fluticasone Propionate | 1775 |

| Ciclesonide (active metabolite) | 1212 |

| Budesonide | 855 |

| Dexamethasone | 100 ± 5 |

An important characteristic of a therapeutic glucocorticoid is its selectivity for the GR over other steroid hormone receptors, as cross-reactivity can lead to undesirable side effects. physiology.orgphysiology.org Fluticasone furoate demonstrates a highly selective profile for the glucocorticoid receptor. physiology.org Functional assays have shown a selectivity for the GR that is 30-fold to over 330,000-fold greater than for other steroid receptors, such as the mineralocorticoid (MR), progesterone (B1679170) (PR), and androgen (AR) receptors. physiology.orgphysiology.org This high degree of selectivity is substantially better than that of a number of other clinically used glucocorticoids. physiology.org

| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PRb) |

|---|---|---|---|

| Fluticasone Furoate | 10.1 | <5 | 5.5 |

| Fluticasone Propionate | 9.7 | <5 | 6.6 |

| Mometasone Furoate | 10.2 | 7.1 | 8.8 |

| Budesonide | 9.4 | <5 | <5 |

Data derived from in vitro functional assays. A higher pEC₅₀ value indicates greater potency.

Cellular and Molecular Mechanistic Studies (in vitro)

Upon binding to fluticasone furoate, the activated GR complex translocates to the cell nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression. patsnap.comphysiology.org

The transactivation mechanism involves the direct binding of the GR-ligand complex to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. patsnap.comphysiology.org This action upregulates the transcription of anti-inflammatory proteins. In vitro studies using reporter cell lines have confirmed that fluticasone furoate is a potent activator of GRE-mediated gene transcription. physiology.orgphysiology.org This DNA-dependent pathway is crucial for inducing key gene products, such as secretory leukocyte peptidase inhibitor (SLPI), which can contribute to the protective properties of glucocorticoids on epithelial cells. physiology.orgphysiology.org

The primary anti-inflammatory effects of glucocorticoids are attributed to transrepression. nih.gov This mechanism does not involve direct GR-DNA binding but instead relies on the interaction of the activated GR with pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov This interaction inhibits their ability to promote the transcription of inflammatory genes. physiology.org

In vitro assays using a human lung epithelial cell line demonstrated that fluticasone furoate is a highly potent inhibitor of NF-κB activation. physiology.orgphysiology.org Its potency in this key transrepression pathway was shown to be among the highest of all glucocorticoids tested, including mometasone furoate. physiology.org The potent inhibition of the NF-κB pathway is considered fundamental to the broad anti-inflammatory activity of fluticasone furoate, as NF-κB is a critical factor in the synthesis of numerous inflammatory cytokines. physiology.orgphysiology.org

| Compound | NF-κB Inhibition (pEC₅₀) |

|---|---|

| Fluticasone Furoate | 10.8 |

| Mometasone Furoate | 10.8 |

| Fluticasone Propionate | 10.1 |

| Budesonide | 9.5 |

| Dexamethasone | 9.3 |

Consistent with its potent activity at the receptor and transcription factor levels, fluticasone furoate effectively suppresses the release of a wide array of inflammatory cytokines and mediators from various cell types. In studies using peripheral blood mononuclear cells (PBMCs), fluticasone furoate was found to be a potent inhibitor of tumor necrosis factor-alpha (TNF-α) release. physiology.org Further investigations in human nasal tissue models showed that fluticasone furoate causes a concentration-dependent inhibition of multiple T-helper cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), IL-5, and IL-17. In vitro models using nasal epithelial cells also demonstrated significant inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-6, and IL-8 secretion.

Investigation of Lipocortin Activation and Phospholipase A2 Inhibition

Glucocorticoids exert their potent anti-inflammatory effects through various mechanisms, a principal one being the modulation of the arachidonic acid cascade. Upon administration, compounds like fluticasone furoate bind with high affinity to and activate the glucocorticoid receptor (GR) within the cytoplasm of target cells. patsnap.comnih.gov This activation prompts the receptor-ligand complex to translocate into the nucleus, where it modulates the expression of numerous genes involved in inflammation. patsnap.com

One of the key anti-inflammatory pathways initiated by GR activation is the increased synthesis of annexin (B1180172) A1, also known as lipocortin-1. nih.gov Lipocortin, in turn, functions as an inhibitor of cytosolic phospholipase A2 (PLA2). nih.gov PLA2 is a critical enzyme responsible for liberating arachidonic acid from membrane phospholipids. By inhibiting PLA2, the subsequent production of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, is suppressed. nih.gov This inhibition of the PLA2 pathway is a cornerstone of the anti-inflammatory action of glucocorticoids. nih.gov While this mechanism is well-established for fluticasone furoate, it is the foundational model for understanding the expected activity of structurally similar analogues like Des-Fluoromethyl S-Methyl Fluticasone Furoate. However, it has been noted that the inhibition of PLA2 by annexins may be an indirect effect, where annexins bind to the phospholipid substrate, thereby blocking the enzyme's access to it, a concept known as the "substrate depletion model". nih.gov

Enzyme-Substrate Interactions with Cytochrome P450 Enzymes (e.g., CYP3A4)

The metabolic fate of fluticasone-related compounds is predominantly governed by their interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. drugbank.comfda.gov Fluticasone furoate undergoes extensive first-pass metabolism, primarily mediated by the CYP3A4 enzyme in the liver and gut. drugbank.comnih.gov This metabolic process is characterized by the hydrolysis of the S-fluoromethyl carbothioate group at the C-17β position. drugbank.comnih.gov

This reaction transforms the parent compound into its major, inactive 17β-carboxylic acid metabolite, known as GW694301X or M10. nih.gov This rapid and extensive metabolism significantly limits the systemic bioavailability of the parent drug, which is a desirable pharmacokinetic property for topical or inhaled corticosteroids, as it minimizes the risk of systemic side effects. nih.gov Studies have confirmed that CYP3A enzymes, including CYP3A4 and CYP3A5, are the predominant catalysts for this biotransformation. researchgate.netnih.gov The interaction is efficient, leading to high plasma clearance and a short elimination half-life for the parent compound. nih.gov For this compound, which possesses an S-methyl group instead of an S-fluoromethyl group, a similar metabolic pathway via CYP3A4 is anticipated, although the rate and extent of metabolism could differ due to the structural change.

Structure-Activity Relationship (SAR) Derivations

Correlation of Structural Features with Receptor Binding and In Vitro Activity

The high potency of modern synthetic glucocorticoids like fluticasone furoate is a direct result of specific structural modifications to the steroid backbone that enhance binding affinity for the glucocorticoid receptor. nih.govresearchgate.net Fluticasone furoate exhibits a remarkably high relative receptor affinity (RRA), significantly exceeding that of older corticosteroids like dexamethasone. nih.gov

Key structural features contributing to this enhanced affinity include:

The 17α-Furoate Ester: This bulky, lipophilic group at the C-17α position is a critical feature. nih.gov X-ray crystallography studies have revealed that the furoate ester moiety occupies a specific lipophilic pocket on the glucocorticoid receptor more completely than the smaller propionate ester found in fluticasone propionate. researchgate.netnih.gov This superior fit enhances the stability of the drug-receptor complex. nih.gov

Fluorination: The fluorine atoms at the 6α and 9α positions increase glucocorticoid activity and receptor affinity.

17β-Carbothioate Group: The S-fluoromethyl carbothioate group at the C-17β position also contributes to the high affinity and potency.

Comparative Analysis with Fluticasone Furoate and its 17β-Carboxylic Acid Metabolite (M10)

A comparative analysis of fluticasone furoate, its des-fluoromethyl S-methyl analogue, and its primary metabolite M10 highlights the precise structure-activity relationships governing its pharmacological profile.

Fluticasone Furoate (FF): As the parent compound, it possesses the optimal structural features for high-affinity binding to the glucocorticoid receptor and potent anti-inflammatory activity. nih.govresearchgate.net Its high lipophilicity and unique furoate ester contribute to prolonged tissue retention. nih.govresearchgate.net

This compound: This molecule is structurally identical to fluticasone furoate except for the lack of a fluorine atom on the 17β-carbothioate side chain. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance potency. Therefore, it is predicted that this analogue would exhibit a lower binding affinity for the glucocorticoid receptor and, consequently, reduced in vitro anti-inflammatory activity compared to fluticasone furoate.

17β-Carboxylic Acid Metabolite (M10): This is the major and inactive metabolite of fluticasone furoate. nih.gov It is formed by the CYP3A4-mediated cleavage of the entire S-fluoromethyl carbothioate group, which is replaced by a carboxylic acid group. nih.gov This structural transformation results in a molecule with negligible affinity for the glucocorticoid receptor and virtually no pharmacological activity. researchgate.net The conversion of the potent parent drug to this inactive metabolite is a key feature of its safety profile, ensuring that any systemically absorbed drug is quickly inactivated. drugbank.comnih.gov

Table 1: Comparative Receptor Binding Affinities and Properties

| Compound | Key Structural Feature | Relative Receptor Affinity (RRA)* | Expected In Vitro Activity |

|---|---|---|---|

| Fluticasone Furoate | 17α-furoate ester, 17β-S-fluoromethyl carbothioate | Very High (~2989) nih.gov | High Potency researchgate.net |

| This compound | 17α-furoate ester, 17β-S-methyl carbothioate | Predicted to be lower than Fluticasone Furoate | Predicted to be lower than Fluticasone Furoate |

| Fluticasone Furoate 17β-Carboxylic Acid Metabolite (M10) | 17β-carboxylic acid | Negligible researchgate.net | Inactive nih.gov |

*Relative Receptor Affinity (RRA) is compared to dexamethasone (RRA = 100). Data for Fluticasone Furoate is from literature; data for other compounds are predictive based on SAR.

Future Research Directions and Research Gaps

Deeper Mechanistic Understanding of Molecular Interactions

A significant gap exists in the understanding of the molecular interactions between Des-Fluoromethyl S-Methyl Fluticasone (B1203827) Furoate and the glucocorticoid receptor (GR). Research on its parent compound, Fluticasone Furoate, has provided detailed insights into GR binding. acs.org Structural analyses show that the furoate ester of Fluticasone Furoate provides a better fit within the 17α-pocket of the GR compared to the propionate (B1217596) ester of Fluticasone Propionate. acs.org Key interactions for Fluticasone Furoate include hydrophobic interactions and a potential weak hydrogen bond between the furoate ring's oxygen atom and the Gln642 residue. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations, which have been used to understand the conformational and energy changes of Fluticasone Furoate as it transitions from its solid state to a protein-bound conformation, should be applied. acs.orgnih.gov These calculations can predict the rotational energy barriers of dynamic bonds and the preferred geometries in solution, offering a quantitative comparison of the subtle structural differences that lead to significant changes in pharmaceutical properties. acs.orgbiorxiv.org

Table 1: Comparative Conformational Data of Fluticasone Analogs

This table is based on data for Fluticasone Furoate and Fluticasone Propionate and serves as a template for future comparative studies involving Des-Fluoromethyl S-Methyl Fluticasone Furoate.

Interactive Data Table

| Torsion Angle | Fluticasone Furoate (Protein-Bound) | Fluticasone Propionate (Protein-Bound) | Predicted this compound |

| α (C13–C17–C20–S1) | 295° | ~260° | ? |

| β (C20–S1–C21–F3) | N/A | N/A | ? |

| γ (O4–C22–C23–O6) | N/A | N/A | ? |

Source: Adapted from MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. acs.orgnih.gov

Exploration of Novel Biotransformation Pathways

The metabolic fate of this compound is currently uncharacterized. The biotransformation of the parent compound, Fluticasone Furoate, is known to proceed primarily through hepatic metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme, leading to metabolites with substantially reduced corticosteroid activity. drugbank.comresearchgate.net A key metabolic step is the hydrolysis of the S-fluoromethyl carbothioate group to form an inactive metabolite. drugbank.com

Investigative studies are required to determine if this compound follows a similar pathway. The replacement of the electron-withdrawing fluorine atom with a hydrogen atom on the S-methyl group could alter the molecule's susceptibility to enzymatic hydrolysis and oxidation. In vitro metabolism studies using human liver microsomes and recombinant CYP enzymes are essential to identify the primary enzymes involved and to characterize the resulting metabolites. This research would clarify whether the S-methyl carbothioate group is more or less stable than the S-fluoromethyl carbothioate group of Fluticasone Furoate and whether this structural change opens novel biotransformation pathways, potentially leading to metabolites with unanticipated biological activity.

Development of Advanced Synthetic Routes for Stereoselective Production

While this compound is available as a chemical reference standard, indicating that synthetic methods exist, there is a need to develop more advanced and efficient synthetic routes for its stereoselective production. cymitquimica.comsynthinkchemicals.com The synthesis of complex corticosteroids with multiple contiguous stereogenic centers is a significant challenge in organic chemistry. nih.gov

Future research should focus on asymmetric synthesis strategies that can control the precise three-dimensional arrangement of atoms. Methodologies such as asymmetric electrophilic fluorination, catalytic asymmetric Mannich reactions, and other organocatalytic approaches could be adapted for the synthesis of this specific analog. nih.gov The goal is to develop scalable, high-yield synthetic pathways that avoid lengthy purification steps and the formation of unwanted diastereomers. Such advancements would not only facilitate further biological and pharmacological studies of this compound but also contribute to the broader field of steroid chemistry.

Design of Next-Generation Glucocorticoid Analogs based on SAR Insights

Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of future glucocorticoid analogs. The high receptor affinity of Fluticasone Furoate is attributed to its specific chemical structure. researchgate.net By systematically studying analogs like this compound, researchers can probe the contribution of individual functional groups to receptor binding and activation.

The primary research question is how the replacement of the -S-CH2F group with an -S-CH3 group affects GR binding affinity and efficacy. This modification alters the lipophilicity, steric profile, and electronic properties of the C17α carbothioate side chain. By quantifying the GR binding affinity of this analog and comparing it to Fluticasone Furoate and Fluticasone Propionate, a clearer picture of the SAR at this position will emerge. nih.gov These insights can then be used to design novel prodrugs or targeted drug conjugates, a strategy increasingly employed to enhance the therapeutic index of glucocorticoids. nih.gov The data generated would inform the design of next-generation analogs with potentially improved properties, such as enhanced tissue retention or a more favorable therapeutic window.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Properties

Q & A

Q. What analytical methods are recommended for quantifying fluticasone furoate in biological matrices, and how are they validated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying fluticasone furoate due to its high sensitivity and specificity for fluorinated compounds. Validation should include assessing limits of detection (LOD), limits of quantification (LOQ), recovery rates, and matrix effects. For example, studies measuring systemic exposure in asthma patients achieved reliable quantification using LC-MS/MS with an LOQ of 10 pg/mL .

Q. How should researchers design pharmacokinetic (PK) studies for fluticasone furoate to ensure reliable bioavailability estimates?

Use open-label, single-dose, crossover designs to minimize inter-subject variability. A sample size of 18 subjects was deemed sufficient in a study using 880 µg doses to overcome low quantifiability issues at lower doses. Include washout periods and standardized sampling times (e.g., 0–24 hours post-dose) to capture AUC24 and Cmax.

Q. What in vitro models are suitable for assessing fluticasone furoate’s anti-inflammatory effects?

Cultured human lung epithelial cells exposed to pro-inflammatory stimuli (e.g., TNF-α) are used to evaluate inhibition of inflammatory mediators. Fluticasone furoate demonstrated efficacy in suppressing TNF-α synthesis and protecting against oxidative damage in such models .

Q. How do structural modifications (e.g., furoate vs. propionate esters) influence fluticasone’s glucocorticoid receptor binding affinity?

The furoate ester enhances binding affinity due to increased lipophilicity and prolonged tissue retention. Fluticasone furoate’s dissociation constant (Kd) is 0.3 nM, compared to higher values for propionate derivatives, enabling once-daily dosing in clinical settings .

Q. What factors contribute to systemic accumulation of fluticasone furoate during repeat dosing?

Steady-state plasma concentrations are achieved within 6 days, with 2.6-fold accumulation due to prolonged pulmonary retention and slow clearance. Fecal excretion (90% of dose) dominates over renal elimination (2%), minimizing renal toxicity risks .

Advanced Research Questions

Q. How can researchers model pharmacokinetic/pharmacodynamic (PK/PD) relationships for fluticasone furoate’s cortisol suppression?

A sigmoid Emax model with NONMEM software is used to correlate AUC24 with 24-hour weighted mean serum cortisol (WM24). Non-quantifiable cortisol values are imputed as half the lower limit of quantification (LLOQ), while urine cortisol data with missing values are excluded .

Q. What methodologies address contradictory efficacy data in clinical trials (e.g., vaccination status effects)?

Subgroup analysis stratified by covariates (e.g., vaccination status) can resolve contradictions. In a COVID-19 trial, fluticasone furoate accelerated recovery in vaccinated participants (HR=1.10) but delayed recovery in unvaccinated cohorts, necessitating stratified randomization in future studies .

Q. How should safety data from multiple trials be integrated to assess long-term risks?

Conduct meta-analyses of phase II/III trials (e.g., 18 studies with 6,641 participants) using composite endpoints (e.g., mortality, cardiovascular events). Adjust for heterogeneity via random-effects models and report confidence intervals for hazard ratios (e.g., HR=0.88 for mortality risk) .

Q. What are the key considerations for designing combination therapies with long-acting β2-agonists (LABAs)?

Evaluate synergy in phase II trials using once-daily dosing (e.g., fluticasone furoate + vilanterol). Assess receptor occupancy overlap, CYP3A4-mediated metabolism, and safety profiles. For example, fluticasone furoate/GW642444 combinations showed no new toxicities in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.